molecular formula C16H14N2O B11864610 (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone CAS No. 853334-56-2

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone

Cat. No.: B11864610
CAS No.: 853334-56-2
M. Wt: 250.29 g/mol
InChI Key: MNYPUXIBQILKNB-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is a heterocyclic aromatic compound that features both an imidazo[1,2-a]pyridine and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone typically involves the condensation of 7-methylimidazo[1,2-a]pyridine with p-tolylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties and reactivity.

    Tolyl derivatives: Compounds containing the tolyl group, which can influence the compound’s reactivity and biological activity.

Uniqueness: (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and tolyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.

Properties

CAS No.

853334-56-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16(19)14-10-17-15-9-12(2)7-8-18(14)15/h3-10H,1-2H3

InChI Key

MNYPUXIBQILKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC(=C3)C

Origin of Product

United States

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